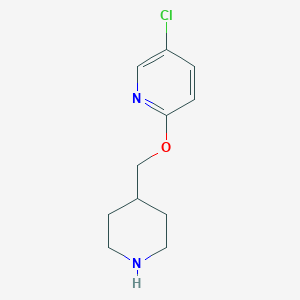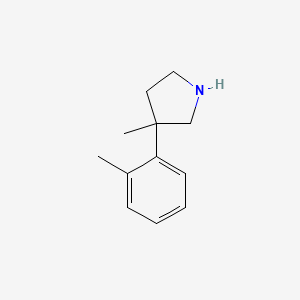![molecular formula C9H13F3O B1467251 1-[4-(三氟甲基)环己基]乙烷-1-酮 CAS No. 916481-56-6](/img/structure/B1467251.png)
1-[4-(三氟甲基)环己基]乙烷-1-酮
描述
“1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is a chemical compound with the CAS Number: 916481-56-6 . It has a molecular weight of 194.2 . The compound is stored at room temperature and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is 1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is a liquid at room temperature . It has a molecular weight of 194.2 .科学研究应用
材料科学应用
一项重要的应用领域是液晶材料的开发。研究表明,在液晶的中间相结构中加入全氟部分可以显著提高其相变温度,这对于降低功耗的有源矩阵 LCD 的性能至关重要 (Kirsch 等人,2001 年)。这种增强归因于刚性的增加和弯曲构象的抑制,为下一代显示技术提供了一条途径。
催化和有机合成
在有机合成的领域中,三氟甲基是一个关键的功能基团,因为它能够影响分子的物理和化学性质。Zhang、Zhang 和 Qing (2008 年) 的一项研究展示了钌催化的三氟甲基炔丙醇与叠氮化物的 1,3-偶极环加成,以高产率生成 4-三氟甲基-1,2,3-三唑 (Zhang 等人,2008 年)。这一过程突出了三氟甲基化合物在合成杂环结构中的效用,而杂环结构在药物和农用化学品中很普遍。
另一个相关的例子是 5-(三氟甲基)环己烷-1,3-二酮和 3-氨基-5-(三氟甲基)环己-2-烯-1-酮的合成,展示了此类化合物作为高度官能化的反应性中间体在合成含有三氟甲基的杂环化合物和有机化合物中的作用 (Fadeyi 和 Okoro,2008 年)。这项研究强调了三氟甲基环己基化合物作为复杂分子构建的通用构建模块的重要性。
属性
IUPAC Name |
1-[4-(trifluoromethyl)cyclohexyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSXNCNUMYZWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



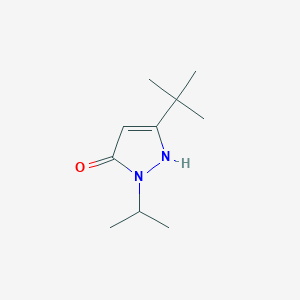
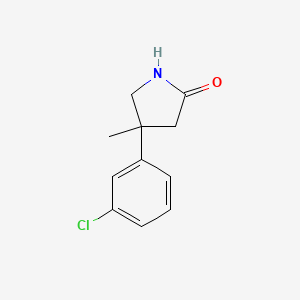

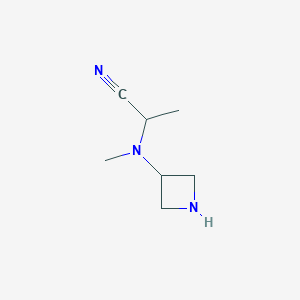
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)


![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
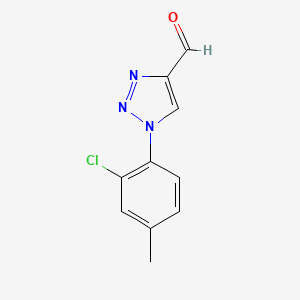
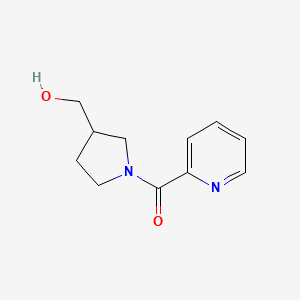

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
